molecular formula C28H44O3 B15145327 1|A,24-Dihydroxy Vitamin D2-d3

1|A,24-Dihydroxy Vitamin D2-d3

Cat. No.: B15145327
M. Wt: 431.7 g/mol
InChI Key: ODZFJAXAEXQSKL-YULSUSTISA-N
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Description

1|A,24-Dihydroxy Vitamin D2-d3 is a synthetic analog of vitamin D, specifically ergocalciferol (vitamin D2)It is structurally similar to other forms of vitamin D but has unique properties that make it valuable for specific research and therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1|A,24-Dihydroxy Vitamin D2-d3 typically involves multiple steps, starting from ergocalciferol. The process includes hydroxylation reactions at specific positions on the ergocalciferol molecule. Common reagents used in these reactions include oxidizing agents and catalysts that facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 1|A,24-Dihydroxy Vitamin D2-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .

Scientific Research Applications

1|A,24-Dihydroxy Vitamin D2-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of vitamin D analogs in various chemical reactions.

    Biology: Investigated for its effects on cellular processes, including cell differentiation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating conditions related to vitamin D deficiency, such as osteoporosis and certain cancers.

    Industry: Utilized in the development of vitamin D supplements and fortified foods

Mechanism of Action

The mechanism of action of 1|A,24-Dihydroxy Vitamin D2-d3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the transcription of specific genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and other physiological processes .

Comparison with Similar Compounds

Uniqueness: 1|A,24-Dihydroxy Vitamin D2-d3 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. This compound is particularly valuable for research focused on understanding the diverse roles of vitamin D analogs in health and disease .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable tool for research and therapeutic purposes. Understanding its synthesis, chemical reactions, and mechanism of action can provide insights into the broader roles of vitamin D analogs in health and disease.

Properties

Molecular Formula

C28H44O3

Molecular Weight

431.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1/i6D3

InChI Key

ODZFJAXAEXQSKL-YULSUSTISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C(C)C)O

Canonical SMILES

CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Origin of Product

United States

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